molecular formula C20H22ClN3O3 B10865058 2-Chloro-N-{6-[4-(piperidinocarbonyl)phenoxy]-3-pyridyl}propanamide

2-Chloro-N-{6-[4-(piperidinocarbonyl)phenoxy]-3-pyridyl}propanamide

Cat. No.: B10865058
M. Wt: 387.9 g/mol
InChI Key: VVZIWAGRKPPZHC-UHFFFAOYSA-N
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Description

2-Chloro-N-{6-[4-(piperidinocarbonyl)phenoxy]-3-pyridyl}propanamide is an organic compound that features a complex structure with a chlorinated pyridine ring, a phenoxy group, and a piperidinocarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{6-[4-(piperidinocarbonyl)phenoxy]-3-pyridyl}propanamide typically involves multiple steps, starting with the preparation of the core pyridine structure. One common method involves the reaction of 2-chloropyridine with a phenoxy group under nucleophilic substitution conditions. The piperidinocarbonyl group is then introduced through an amide formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{6-[4-(piperidinocarbonyl)phenoxy]-3-pyridyl}propanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles.

    Amide Formation: The piperidinocarbonyl group can be introduced through reactions with amines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Amide Formation: Reagents like carbodiimides or acid chlorides in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while amide formation results in different amide derivatives.

Scientific Research Applications

2-Chloro-N-{6-[4-(piperidinocarbonyl)phenoxy]-3-pyridyl}propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-N-{6-[4-(piperidinocarbonyl)phenoxy]-3-pyridyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-{6-[4-(piperidinocarbonyl)phenoxy]-3-pyridyl}propanamide is unique due to its combination of a piperidinocarbonyl group and a phenoxy group, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22ClN3O3

Molecular Weight

387.9 g/mol

IUPAC Name

2-chloro-N-[6-[4-(piperidine-1-carbonyl)phenoxy]pyridin-3-yl]propanamide

InChI

InChI=1S/C20H22ClN3O3/c1-14(21)19(25)23-16-7-10-18(22-13-16)27-17-8-5-15(6-9-17)20(26)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3,(H,23,25)

InChI Key

VVZIWAGRKPPZHC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CN=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCCCC3)Cl

Origin of Product

United States

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